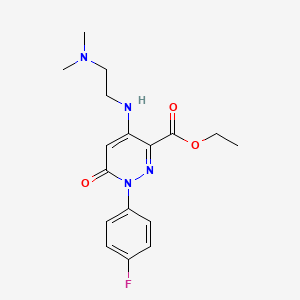
Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C17H21FN4O3 and its molecular weight is 348.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula C17H22FN3O3 and has a molecular weight of approximately 347.37 g/mol. Its structural characteristics include a pyridazine ring, a fluorophenyl group, and a dimethylaminoethyl side chain, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling Pathways : It interacts with signaling pathways that regulate apoptosis and cell cycle progression.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance, a derivative demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased levels of acetylated histones and subsequent induction of apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Solubility | 0.934 mg/ml |
| Log P (partition coefficient) | -2.11 |
| Half-life | TBD |
Study 1: In Vitro Antitumor Efficacy
A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxic effects on SKM-1 (myelodysplastic syndrome) cells with an IC50 value in the low micromolar range. The compound effectively induced G1 phase arrest and apoptosis through upregulation of P21 expression .
Study 2: In Vivo Efficacy in Xenograft Models
In vivo studies using xenograft models showed that the compound exhibited robust antitumor activity when administered orally. The results demonstrated that it significantly inhibited tumor growth compared to controls, particularly in models with an intact immune system .
Propriétés
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c1-4-25-17(24)16-14(19-9-10-21(2)3)11-15(23)22(20-16)13-7-5-12(18)6-8-13/h5-8,11,19H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWGNRZTTVGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCN(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














